N-cyclopropyl-4-(2,3-dihydroindol-1-ylsulfonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-(2,3-dihydroindol-1-ylsulfonyl)benzenesulfonamide is a sulfonamide.
Scientific Research Applications
Synthesis and Bioactivity
Cytotoxicity and Tumor Specificity : Sulfonamides like N-cyclopropyl-4-(2,3-dihydroindol-1-ylsulfonyl)benzenesulfonamide have been studied for their cytotoxicity and tumor specificity. Some derivatives demonstrated interesting cytotoxic activities, which are crucial for further anti-tumor activity studies. Additionally, some of these compounds strongly inhibited both human cytosolic isoforms hCA I and II (Gul et al., 2016).
Anticonvulsant Agents : Novel benzenesulfonamide derivatives containing 4-aminobenzenesulfonamide and α-amides branched valproic acid or 2,2-dimethylcyclopropanecarboxylic acid moieties have shown potential as new class of anticonvulsant agents (Wang et al., 2015).
Pharmacological Evaluation
Progesterone Receptor Antagonists : N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as novel nonsteroidal progesterone receptor antagonists. These have roles in treating diseases like uterine leiomyoma and breast cancer (Yamada et al., 2016).
Anticancer Activity : A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides demonstrated potent anticancer activity against various human tumor cell lines, highlighting their potential as therapeutic agents in cancer treatment (Żołnowska et al., 2018).
Antibacterial and Enzyme Inhibition
Antibacterial Agents and Enzyme Inhibitors : N-Substituted benzenesulfonamide derivatives exhibited potent antibacterial activities and moderate enzyme inhibition, indicating their potential in developing new antibacterial agents (Abbasi et al., 2017).
Selective Cyclooxygenase-2 Inhibitors : Certain benzenesulfonamide derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2, useful in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Other Applications
- Stereochemical Analysis in Pharmacokinetics : The stereochemical properties of certain benzenesulfonamides have been analyzed for their application in pharmacokinetic studies (Williams & Zhong, 1997).
properties
Product Name |
N-cyclopropyl-4-(2,3-dihydroindol-1-ylsulfonyl)benzenesulfonamide |
---|---|
Molecular Formula |
C17H18N2O4S2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-cyclopropyl-4-(2,3-dihydroindol-1-ylsulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C17H18N2O4S2/c20-24(21,18-14-5-6-14)15-7-9-16(10-8-15)25(22,23)19-12-11-13-3-1-2-4-17(13)19/h1-4,7-10,14,18H,5-6,11-12H2 |
InChI Key |
IIYVGELJZYVFQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.